Bis(fluoroethyl)nitrosourea

Description

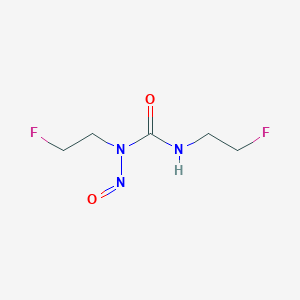

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-fluoroethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRLHZIGYXCDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)NC(=O)N(CCF)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160896 | |

| Record name | Bis-(fluoroethyl)nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-91-3 | |

| Record name | Bis-(fluoroethyl)nitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(fluoroethyl)nitrosourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis-(fluoroethyl)nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-(FLUOROETHYL)NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37G38Q4X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

: DNA Alkylation and Adduct Formation

The primary mechanism by which Bis(fluoroethyl)nitrosourea interacts with DNA is through alkylation, a process involving the transfer of a fluoroethyl group to nucleophilic sites on the DNA bases. This covalent modification leads to the formation of various DNA adducts, which are critical to its mechanism of action.

Formation of O6-(2-fluoroethyl)guanine

A key initial event in the DNA modification cascade by this compound is the alkylation of the O6 position of guanine (B1146940) residues, resulting in the formation of O6-(2-fluoroethyl)guanine . This adduct is considered a crucial precursor lesion that can lead to more complex and cytotoxic DNA damage. The formation of this adduct has been demonstrated in DNA reacted with N-(2-fluoroethyl)-N'-cyclohexyl-N-nitrosourea, a related compound, supporting the occurrence of this initial step in the proposed mechanism of action for fluoroethylnitrosoureas. nih.gov The presence of the O6-(2-fluoroethyl)guanine adduct is significant because it sets the stage for subsequent intramolecular rearrangements that are pivotal for the formation of DNA interstrand cross-links. nih.gov

Discrimination of DNA Base Modification Pathways

The chemical nature of the halogen atom in haloethylnitrosoureas plays a critical role in dictating the preferred pathways of DNA base modification. Comparative studies between fluoroethylnitrosoureas and their chloroethyl counterparts reveal significant differences in their reactivity and the distribution of DNA adducts.

The fluorine atom in this compound is a poorer leaving group compared to the chlorine atom in its chloroethyl analog. nih.gov This difference in leaving group ability influences the kinetics and pathways of subsequent reactions following the initial alkylation event. For chloroethylnitrosoureas, the initial O6-chloroethylguanine adduct readily undergoes an intramolecular cyclization to form a reactive ethyleniminium ion, which is a key intermediate in the formation of interstrand cross-links. In contrast, the increased strength of the carbon-fluorine bond makes the displacement of the fluoride (B91410) ion less favorable, thereby reducing the efficiency of this pathway for fluoroethylnitrosoureas. nih.gov

| Feature | This compound | Bis(chloroethyl)nitrosourea |

| Halogen Leaving Group Ability | Lower (Fluorine) | Higher (Chlorine) |

| Propensity for Cross-linking | Lower | Higher |

| Primary DNA Adducts | O6-(2-fluoroethyl)guanine, N7-(2-fluoroethyl)guanine | O6-(2-chloroethyl)guanine, N7-(2-chloroethyl)guanine |

This table provides a comparative overview of the properties and DNA modification characteristics of this compound and its chloroethyl analog.

Role of Fluoroethylation in DNA Modification

The process of fluoroethylation, the addition of a fluoroethyl group to DNA, is the defining characteristic of this compound's interaction with genetic material. The physicochemical properties of the fluoroethyl group, particularly the strong carbon-fluorine bond, directly impact the stability and subsequent reactions of the DNA adducts formed.

The primary consequence of fluoroethylation at the O6 position of guanine is the creation of a lesion that can be recognized by DNA repair proteins. However, if not repaired, this adduct can also serve as a precursor to cytotoxic cross-links, albeit at a lower frequency than its chloroethyl counterpart. The fluoroethylation of other nucleophilic centers on DNA bases, such as the N7 of guanine and various positions on adenine (B156593) and cytosine, contributes to a broad spectrum of DNA modifications. For example, the reaction of this compound with cytidine (B196190) can lead to the formation of 3-β-fluoroethylcytidine, which can then undergo intramolecular cyclization. elsevierpure.com

DNA Cross-linking Dynamics

A critical aspect of the molecular mechanism of haloethylnitrosoureas is their ability to form covalent linkages between the two strands of the DNA double helix, known as interstrand cross-links (ICLs). These lesions are particularly detrimental to cellular processes such as replication and transcription.

Interstrand DNA Cross-link Formation (e.g., G-C ethane (B1197151) crosslink)

The formation of interstrand cross-links by haloethylnitrosoureas is a two-step process. The initial step involves the alkylation of a guanine base on one strand of the DNA, typically at the O6 position. nih.govnih.gov Following this, a second reaction occurs with a base on the opposing strand, leading to the formation of a covalent bridge.

For haloethylnitrosoureas, a specific and highly cytotoxic cross-link has been identified as 1-(N3-deoxycytidyl), 2-(N1-deoxyguanosinyl)-ethane . nih.govnih.gov The formation of this G-C ethane cross-link is hypothesized to proceed through the initial formation of an O6-(2-haloethyl)guanine adduct. This adduct can then undergo an intramolecular rearrangement to form a reactive intermediate, which subsequently attacks the N3 position of a cytosine residue on the complementary DNA strand. nih.govnih.gov

While the propensity for cross-linking is significantly lower for fluoroethylnitrosoureas compared to chloroethylnitrosoureas due to the poorer leaving group ability of fluorine, the formation of such G-C ethane cross-links remains a plausible, albeit less frequent, outcome of DNA modification by this compound. nih.gov

| Adduct/Cross-link | Description | Significance |

| O6-(2-fluoroethyl)guanine | A mono-adduct formed by the alkylation of the O6 position of guanine. | Key precursor lesion for interstrand cross-links. |

| N7-Alkylguanine Adducts | Mono-adducts formed at the N7 position of guanine. | Contributes to the overall DNA damage. |

| 1-(N3-deoxycytidyl), 2-(N1-deoxyguanosinyl)-ethane | An interstrand cross-link forming an ethane bridge between guanine and cytosine. | A highly cytotoxic lesion that blocks DNA replication and transcription. |

This table summarizes the major DNA adducts and cross-links discussed in relation to the action of this compound.

Intrastrand DNA Cross-link Formation

This compound is capable of forming intrastrand cross-links within DNA, a key mechanism contributing to its cytotoxic effects. This process involves the alkylation of a nucleophilic site on a DNA base, followed by an intramolecular reaction.

One identified pathway for intrastrand cross-linking involves the reaction of BFNU with cytidine residues in DNA. The initial step is the formation of a 3-β-fluoroethylcytidine intermediate. nih.gov This haloethylated nucleoside then undergoes a spontaneous intramolecular cyclization, resulting in the formation of a stable 3,N4-ethanocytidine adduct. nih.gov This cyclization constitutes an intrastrand cross-link, effectively tethering two positions within the same DNA strand. nih.gov Such lesions can significantly distort the DNA helix, interfering with essential cellular processes like replication and transcription. While interstrand cross-linking is also a known mechanism for related chloroethylnitrosoureas, the formation of these intramolecular adducts is a significant aspect of the DNA damage induced by BFNU. nih.govnih.gov

Kinetics of DNA Cross-link Formation

The initial step involves the chemical decomposition of the nitrosourea (B86855) molecule to generate a reactive electrophilic species, which then rapidly alkylates a nucleophilic site on a DNA base, forming a monoadduct. nih.gov This is followed by a slower, second step where the haloethyl group of the monoadduct reacts with another nucleophilic site, leading to the formation of a stable cross-link. nih.gov The rate of this second step is influenced by the nature of the halogen, with fluoride being a poorer leaving group compared to chloride, which suggests that the formation of cross-links by fluoroethylnitrosoureas may be slower than their chloroethyl counterparts. nih.gov

While precise kinetic parameters such as rate constants and the half-life of the intermediate monoadducts for this compound are not extensively documented, the two-step mechanism provides a fundamental framework for understanding the time-dependent nature of DNA cross-link formation.

Carbamoylation of Cellular Biomolecules

In addition to its DNA-alkylating activity, this compound, like other nitrosoureas, can exert significant effects through the carbamoylation of cellular proteins. This process involves the transfer of a carbamoyl (B1232498) group from the nitrosourea to the target biomolecule, often resulting in the inhibition of critical enzyme functions.

Inhibition of Thioredoxin Reductase Activity

Inhibition of Glutathione (B108866) Reductase Activity

Glutathione reductase (GR) is another vital enzyme in the cellular antioxidant defense system, responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). Nitrosoureas, such as the closely related 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), are well-documented inhibitors of GR. nih.gov The mechanism of inhibition involves the carbamoylation of a specific cysteine residue (Cys-58) in the active site of human GR. This covalent modification inactivates the enzyme, leading to a depletion of the cellular pool of reduced glutathione and impairing the cell's ability to counteract oxidative damage. nih.gov Given the structural similarities, this compound is expected to inhibit glutathione reductase through a comparable carbamoylation mechanism.

Below is a table summarizing the inhibitory effects of the related compound BCNU on purified human glutathione reductase, providing a reference for the potential potency of nitrosoureas.

| Compound | Target Enzyme | IC50 (µM) |

| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Purified Human Glutathione Reductase | 55.5 |

This data is for the related compound BCNU and is provided for comparative purposes. nih.gov

Mechanisms of Isocyanate Generation and Reactivity

The carbamoylating activity of this compound is mediated by the generation of a reactive isocyanate species upon its decomposition. For BFNU, this species is 2-fluoroethyl isocyanate. This isocyanate is a potent electrophile that readily reacts with nucleophilic functional groups present on cellular biomolecules, particularly proteins.

The primary targets for isocyanate reactions are the amine groups of lysine (B10760008) residues and the hydroxyl groups of serine and threonine residues. The reaction with an amine group results in the formation of a stable urea (B33335) linkage, while the reaction with a hydroxyl group forms a urethane (B1682113) linkage. These covalent modifications can alter the protein's structure and function, leading to enzyme inhibition. The reactivity of isocyanates is a key factor in the non-alkylating cytotoxic effects of nitrosoureas.

Decomposition Pathways and Electrophilic Species Generation

The biological activity of this compound is contingent upon its chemical decomposition in the aqueous intracellular environment. This decomposition does not require enzymatic activation and proceeds spontaneously to generate highly reactive electrophilic species.

The decomposition pathway of nitrosoureas is initiated by the formation of a diazonium ion. For BFNU, this would be a fluoroethyldiazonium ion. This unstable intermediate can then break down further to yield a highly reactive fluoroethyl carbenium ion. This carbenium ion is a potent electrophile that readily attacks nucleophilic centers in cellular macromolecules.

The primary electrophilic species responsible for the DNA alkylating effects of BFNU is the fluoroethyl carbenium ion. This species reacts with various nucleophilic sites on DNA bases, with a notable reaction occurring with guanosine (B1672433) to form fluoroethylguanosine. nih.gov It is this initial alkylation that sets the stage for the subsequent formation of DNA cross-links.

In parallel to the generation of the alkylating species, the decomposition of BFNU also yields 2-fluoroethyl isocyanate, which, as previously discussed, is responsible for the carbamoylation of proteins. Therefore, the decomposition of a single this compound molecule results in the formation of two distinct types of reactive intermediates, each with its own set of biological targets.

Formation of Haloethyl Carbonium Ions and Diazonium Precursors

The decomposition of nitrosoureas, including BFNU, in aqueous solutions is a spontaneous process that does not require enzymatic activation. This chemical breakdown is the initial step in the generation of the ultimate alkylating species. The process is initiated by the formation of a key intermediate, a diazonium precursor.

For BFNU, this process is understood to yield a 2-fluoroethyldiazonium hydroxide (B78521) intermediate. This precursor is highly unstable and rapidly decomposes, leading to the elimination of molecular nitrogen, a thermodynamically favorable process that drives the reaction forward. The loss of nitrogen results in the formation of a highly reactive haloethyl carbonium ion, specifically the 2-fluoroethyl carbonium ion.

This carbonium ion is a potent electrophile, readily attacking nucleophilic sites on biological macromolecules. Evidence for the formation of these reactive intermediates comes from studies of the reaction products of BFNU with nucleic acid components. For instance, the interaction of BFNU with cytidine has been shown to produce 3-β-fluoroethylcytidine. nih.gov Similarly, reactions with guanosine have resulted in the formation of fluoroethylguanosine. nih.gov These findings directly support the generation of an active fluoroethylating species from the decomposition of BFNU.

Generation of Diverse Electrophiles from Decomposition

The principal pathway, responsible for the characteristic DNA cross-linking ability of many nitrosoureas, involves the generation of the 2-fluoroethyl carbonium ion . As previously described, this potent electrophile is the primary agent of DNA alkylation, forming covalent adducts with DNA bases.

Table 1: Key Electrophiles Generated from BFNU Decomposition

| Electrophile | Precursor | Resulting Biological Action |

| 2-Fluoroethyl Carbonium Ion | 2-Fluoroethyldiazonium Hydroxide | Alkylation of DNA |

| 2-Fluoroethyl Isocyanate | This compound | Carbamoylation of Proteins |

Cellular and Molecular Mechanisms of Resistance

DNA Repair Pathway Modulation

The primary mechanism of action for nitrosoureas involves the alkylation of DNA, leading to cytotoxic cross-links. Cellular resistance to these agents is often mediated by the modulation of various DNA repair pathways. However, specific studies detailing these modulation effects in the context of Bis(fluoroethyl)nitrosourea are not available.

O6-Alkylguanine-DNA Alkyltransferase (MGMT) Overexpression and Activity

For many nitrosoureas, the overexpression of the DNA repair protein O6-Alkylguanine-DNA Alkyltransferase (MGMT) is a key mechanism of resistance. This protein removes alkyl groups from the O6 position of guanine (B1146940), thus preventing the formation of cytotoxic cross-links. However, specific research data demonstrating the role of MGMT overexpression and its activity in conferring resistance solely to this compound could not be identified.

Base Excision Repair (BER) Inhibition and Efficacy Enhancement

The Base Excision Repair (BER) pathway is another crucial DNA repair mechanism that can influence the efficacy of alkylating agents. Inhibition of BER can potentially enhance the cytotoxic effects of these compounds. There is a lack of specific studies investigating the inhibition of the BER pathway as a strategy to enhance the efficacy of this compound.

Role of Specific DNA Glycosylases (e.g., 3-methyladenine (B1666300) DNA glycosylase)

DNA glycosylases, such as 3-methyladenine DNA glycosylase, are involved in the initial steps of the BER pathway by recognizing and excising damaged bases. Their role in the context of resistance to many chemotherapeutic agents is an area of active research. However, specific findings on the role of 3-methyladenine DNA glycosylase or other specific DNA glycosylases in the resistance to this compound are not documented in the available literature.

Modulation of DNA Repair Proteins (e.g., AGT mutants resistant to inhibitors)

Mutations in DNA repair proteins, such as O6-alkylguanine-DNA alkyltransferase (AGT), can lead to resistance to inhibitors designed to overcome MGMT-mediated resistance. Research on such mutants has been conducted for other nitrosoureas. At present, there is no specific information available regarding the modulation of DNA repair proteins, including AGT mutants, in the context of resistance to this compound.

Cellular Adaptive Responses to Nitrosourea-Induced Stress

Cells can develop resistance to chemotherapy through various adaptive responses that involve the alteration of signaling pathways. These responses help the cells to survive the stress induced by the drug.

Role of Glioma Stem Cells in Drug Resistance

Glioblastoma multiforme (GBM), a highly aggressive form of brain tumor, is characterized by significant cellular heterogeneity. Within this diverse population, a subpopulation of cells known as glioma stem cells (GSCs) is believed to be a key driver of tumor initiation, progression, and therapeutic resistance. mdpi.comnih.gov These cells possess the ability to self-renew and differentiate into the various cell types found within the tumor, contributing to its recurrence after treatment. nih.gov

GSCs exhibit inherent resistance to conventional chemotherapies, including alkylating agents like nitrosoureas. mdpi.com This resistance is not attributed to a single mechanism but rather a combination of cellular strategies that allow them to survive and repopulate the tumor after treatment. One of the primary mechanisms of GSC resistance is their enhanced capacity for DNA damage repair. mdpi.com Chemotherapeutic agents such as this compound exert their cytotoxic effects by inducing DNA damage. GSCs, however, have been shown to possess more efficient DNA repair pathways, allowing them to counteract the effects of these drugs and evade cell death. mdpi.comnih.gov

Furthermore, GSCs demonstrate an impaired induction of apoptosis, or programmed cell death. mdpi.com Even when significant DNA damage occurs, GSCs can often bypass the apoptotic pathways that would typically eliminate damaged cells. This is partly due to the overexpression of anti-apoptotic proteins and the downregulation of pro-apoptotic factors within these cells. nih.gov The tumor microenvironment, particularly hypoxic niches where GSCs often reside, also plays a crucial role in promoting their survival and resistance to therapy. mdpi.com

The plasticity of GSCs further contributes to treatment failure. These cells can transition between different molecular subtypes, adapting to the selective pressures of chemotherapy. mdpi.com This adaptability allows a subset of GSCs to survive initial treatment and subsequently drive tumor recurrence.

Genetic and Epigenetic Determinants of Resistance

Gene Expression Changes (e.g., metallothionein (B12644479) genes, proapoptotic genes)

Resistance to nitrosoureas, including the closely related compound 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), has been linked to specific alterations in gene expression. Microarray analyses of BCNU-resistant medulloblastoma and rhabdomyosarcoma cell lines have revealed a significant upregulation of several metallothionein genes. duke.edu Metallothioneins are cysteine-rich proteins involved in metal homeostasis and detoxification, and their increased expression may contribute to drug resistance by sequestering the active metabolites of nitrosoureas or by mitigating oxidative stress.

Concurrently, a downregulation of several pro-apoptotic genes has been observed in these resistant cell lines. duke.edu This reduction in the expression of genes that promote programmed cell death further contributes to the survival of cancer cells following treatment with DNA-damaging agents. The balance between pro- and anti-apoptotic proteins is a critical determinant of a cell's fate, and a shift towards survival pathways is a common mechanism of chemoresistance. The table below summarizes key gene expression changes observed in BCNU-resistant cell lines.

| Gene Category | Expression Change in Resistant Cells | Potential Role in Resistance |

| Metallothionein Genes | Upregulation | Drug sequestration, detoxification, reduction of oxidative stress |

| Pro-apoptotic Genes | Downregulation | Evasion of programmed cell death, increased cell survival |

Genomic Heterogeneity in DNA Damage and Repair

The genomic landscape of glioblastoma is highly heterogeneous, and this diversity plays a significant role in the response to DNA-damaging agents like nitrosoureas. The tumor suppressor protein p53 is a key regulator of the DNA damage response. In response to DNA damage induced by nitrosoureas, p53 can upregulate the expression of DNA repair genes, such as DDB2 and XPC, which are involved in nucleotide excision repair and crosslink repair. mdpi.com This p53-mediated enhancement of DNA repair can lead to increased resistance to the cytotoxic effects of these drugs. mdpi.com

Furthermore, the upregulation of translesion synthesis polymerases, such as POLH, has been associated with resistance to nitrosoureas. mdpi.com These specialized polymerases can bypass DNA lesions, allowing the cell to tolerate a certain level of DNA damage and continue to replicate, thereby contributing to cell survival and drug resistance.

The inherent genetic instability of glioblastoma cells leads to the emergence of subclones with varying sensitivities to chemotherapy. This genomic heterogeneity means that while some tumor cells may be effectively eliminated by this compound, others may possess genetic alterations that confer resistance, allowing them to survive and repopulate the tumor. The table below outlines the influence of specific genetic factors on DNA damage and repair in the context of nitrosourea (B86855) resistance.

| Genetic Factor | Role in DNA Damage and Repair | Implication for Nitrosourea Resistance |

| p53 | Upregulates DNA repair genes (DDB2, XPC) | Enhanced repair of drug-induced DNA damage, leading to resistance. mdpi.com |

| Translesion Synthesis Polymerases (e.g., POLH) | Bypass of DNA lesions during replication | Increased tolerance to DNA damage, promoting cell survival. mdpi.com |

| Genomic Heterogeneity | Diverse genetic profiles within the tumor | Selection and expansion of pre-existing resistant subclones. |

Synthetic Methodologies and Chemical Derivatization

Approaches to Bis(fluoroethyl)nitrosourea Synthesis

The construction of the BFNU molecule can be achieved through several synthetic routes, primarily involving the formation of the urea (B33335) backbone followed by nitrosation. Key strategies include the use of activated carbamates and the ring-opening of aziridine (B145994) precursors.

One effective method for the synthesis of nitrosoureas, including fluoroethyl derivatives, involves the use of activated carbamates. This approach provides a controlled way to form the urea linkage. For instance, an activated carbamate (B1207046) such as 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate has been successfully employed to synthesize water-soluble (2-fluoroethyl)nitrosoureas. acs.orgacs.org In this method, the activated carbamate reacts with an appropriate amine, such as 2-aminoethanol, to yield the corresponding nitrosourea (B86855). acs.org

A variation of this strategy utilizes a different activating group on the carbamate. For example, 2,4,5-trichlorophenyl (2-fluoroethyl)carbamate can be used to first prepare the intermediate urea, which is then subjected to nitrosation in a subsequent step to yield the final nitrosourea product. acs.orgacs.org This two-step process, while involving an extra step, can be advantageous for the synthesis of certain derivatives. acs.org The general scheme involves the reaction of the activated carbamate with an amine to form a urea, which is then nitrosated to produce the final nitrosourea compound.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate | 2-aminoethanol | N-(2-hydroxyethyl)-N'-(2-fluoroethyl)-N'-nitrosourea | acs.org |

| 2,4,5-trichlorophenyl (2-fluoroethyl)carbamate | 2-aminoglutarimide hydrobromide | N-(2,6-dioxo-3-piperidinyl)-N'-(2-fluoroethyl)urea | acs.org |

A prominent method for synthesizing radiolabeled BFNU, particularly for positron emission tomography (PET), involves the nucleophilic ring-opening of an aziridine precursor. Aziridines, being strained three-membered rings, are susceptible to attack by nucleophiles, which leads to the opening of the ring and the formation of a substituted ethylamine (B1201723) derivative.

In the context of BFNU synthesis, a 1,3-substituted urea containing an aziridine ring, such as diethyleneurea, serves as the starting material. This precursor is subjected to a nucleophilic attack by a fluoride (B91410) ion, often ¹⁸F-labeled fluoride for PET applications, which opens the aziridine ring to form the 1,3-bis-(2-fluoroethyl) urea (BFU) intermediate. snnu.edu.cn The subsequent nitrosation of this urea derivative yields the final product, ¹⁸F-BFNU. snnu.edu.cn This method has been shown to be effective for producing ¹⁸F-labeled BFNU and related compounds like 1-(2-chloroethyl)-3-(2-fluoroethyl) nitrosourea (CFNU). snnu.edu.cn

The synthesis of BFNU relies on the availability of key precursors, namely 2-fluoroethylamine and its derivatives, which are used to construct the fluoroethyl-urea backbone. 2-Fluoroethylamine hydrochloride is a common starting material and can be synthesized through various routes. acs.orgacs.orgcchmc.orgnih.gov One method involves the reaction of 2-fluoroethanol (B46154) with toluenesulfonyl chloride, followed by subsequent steps to introduce the amine functionality. nih.gov Another approach starts from 2-(2-fluoroethyl)isoindoline-1,3-dione, which is treated with hydrazine (B178648) hydrate (B1144303) to release 2-fluoroethylamine. acs.org

Isotopic Labeling for Mechanistic and Imaging Studies

Isotopic labeling is a powerful tool in the study of chemical compounds, providing insights into reaction mechanisms and enabling in vivo imaging. For this compound, both stable and radioactive isotopes have been incorporated to investigate its chemical behavior and biological fate.

The replacement of hydrogen with its stable isotope, deuterium (B1214612) (²H or D), can significantly alter the rate of chemical reactions in which a carbon-hydrogen bond is broken. This phenomenon, known as the kinetic isotope effect (KIE), is a valuable tool for elucidating reaction mechanisms. nih.govprinceton.edujscimedcentral.comnih.govresearchgate.net In the context of nitrosoureas, deuterium labeling has been instrumental in understanding their decomposition pathways.

For the closely related compound 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), specific deuterium labeling has been used to probe the nature of the reactive intermediates formed upon its decomposition. By synthesizing BCNU with deuterium at the alpha (BCNU-α-d₄) or beta (BCNU-β-d₄) positions of the chloroethyl groups, researchers were able to analyze the deuterium distribution in the decomposition products. The results of these studies provided evidence against the involvement of a vinylcarbonium ion or diazochloroethane intermediate and supported the formation of a 2-chloroethylcarbonium ion that can undergo rearrangement. These mechanistic insights, derived from deuterium labeling studies on BCNU, are highly relevant to understanding the reaction pathways of BFNU, given the structural similarity between the two compounds.

| Deuterated Analog | Intermediate Studied | Conclusion | Reference |

| BCNU-α-d₄ | Vinylcarbonium ion, diazochloroethane, 2-chloroethylcarbonium ion | Inconsistent with vinylcarbonium ion or diazochloroethane; consistent with 2-chloroethylcarbonium ion with rearrangement. | |

| BCNU-β-d₄ | Vinylcarbonium ion, diazochloroethane, 2-chloroethylcarbonium ion | Inconsistent with vinylcarbonium ion or diazochloroethane; consistent with 2-chloroethylcarbonium ion with rearrangement. |

The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into BFNU allows for its use as a tracer in positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that can visualize and quantify biological processes at the molecular level. The favorable half-life (approximately 110 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for PET tracer development.

The synthesis of ¹⁸F-labeled BFNU ([¹⁸F]BFNU) is typically achieved through nucleophilic substitution reactions. snnu.edu.cn As described in section 4.1.2, the most common method involves the radiofluorination of an aziridine-containing urea precursor with no-carrier-added [¹⁸F]fluoride. snnu.edu.cn This reaction introduces the ¹⁸F label into the molecule, which can then be used for in vivo imaging studies to investigate the pharmacokinetics and distribution of the compound. The development of efficient and automated radiosynthesis methods is crucial for the clinical translation of ¹⁸F-labeled PET tracers like [¹⁸F]BFNU.

Design and Synthesis of Nitrosourea Analogs and Prodrugs of this compound

The development of analogs and prodrugs of nitrosoureas, including hypothetical fluoroethyl derivatives, is centered on enhancing their therapeutic index by increasing tumor cell selectivity and reducing systemic toxicity. Research in this area leverages principles of medicinal chemistry to modify the parent compound's structure, thereby altering its chemical reactivity, biological targeting, and mechanism of activation.

Development of Bis(sulfonyl)hydrazine (BSH) Analogs

A significant advancement in nitrosourea analog design involves the replacement of the nitrosourea moiety with a 1,2-bis(sulfonyl)hydrazine (BSH) group. This strategy aims to create more specific DNA guanine (B1146940) O-6 alkylating agents while minimizing the undesirable side reactions associated with traditional nitrosoureas. acs.org The core concept behind BSHs is to generate electrophiles that predominantly alkylate the O-6 position of guanine in DNA, a key mechanism for their cytotoxic effect. researchgate.net

The design of BSH analogs focuses on creating compounds that are more selective in their cytotoxic action. researchgate.net Many BSHs demonstrate highly selective cytotoxicity towards cells deficient in O6-alkylguanine-DNA alkyltransferase (MGMT), a DNA repair protein. acs.org The structure of BSHs is particularly amenable to modification for prodrug development. acs.org By altering the alkyl or aryl substituents on the sulfonyl groups, it is possible to synthesize analogs with varying rates of activation and distribution characteristics. acs.org For instance, the stability and leaving group ability of the sulfonyl groups can be fine-tuned to control the release of the active alkylating species. acs.org

While specific synthesis of a bis(fluoroethyl) BSH analog is not detailed in the provided context, the general synthetic approach for BSHs involves the reaction of a substituted hydrazine with a sulfonyl chloride. For a hypothetical bis(fluoroethyl) analog, this would likely involve a multi-step synthesis starting from a fluoroethyl-substituted hydrazine derivative.

Table 1: Comparison of Nitrosoureas and Bis(sulfonyl)hydrazines (BSHs)

| Feature | Nitrosoureas (e.g., BCNU) | Bis(sulfonyl)hydrazines (BSHs) |

| Primary Cytotoxic Lesion | O6-chloroethylguanine | O6-alkylguanine |

| Undesirable Reactive Species | Generates vinylating, carbamoylating, hydroxyethylating, and aminoethylating species | Designed to minimize the formation of non-efficacious reactive species |

| Selectivity for MGMT-deficient cells | Moderate | High |

| Suitability for Prodrug Design | Moderate | High |

Strategies for Modifying Structure to Influence Electrophilic Reactions

The therapeutic efficacy of nitrosoureas is dependent on the generation of electrophilic species that can alkylate DNA. Modifying the chemical structure of these compounds can significantly influence the nature and reactivity of these electrophiles. A key strategy involves altering the leaving groups and the substituents on the nitrogen atoms of the urea backbone.

In the case of chloroethylnitrosoureas (CENUs), decomposition generates a chloroethylating species. acs.org The replacement of the methyl group with a 2-chloroethyl group in 1,2-bis(sulfonyl)-1-methylhydrazines was a deliberate design choice to produce compounds capable of generating chloroethylating species, analogous to the active intermediates of CENUs. acs.org This modification aimed to induce DNA cross-linking, a critical cytotoxic event. acs.org

Prodrug Activation Mechanisms

Prodrugs are inactive or less active precursors that are converted into the active drug in the body. rsc.orgibs.fr This approach is particularly valuable for cytotoxic agents like nitrosoureas to improve their delivery to tumor tissues and minimize off-target effects. Several activation mechanisms have been explored for nitrosourea prodrugs.

One prominent strategy is the development of hypoxia-activated prodrugs. nih.gov Solid tumors often contain regions of low oxygen (hypoxia), which can be exploited for targeted drug release. nih.gov These prodrugs typically incorporate a "trigger" moiety, such as a nitroaromatic group, that is selectively reduced under hypoxic conditions by enzymes like NADPH:cytochrome P450 reductase. nih.gov This reduction initiates a cascade of reactions leading to the release of the active nitrosourea. nih.gov For example, a 4-nitrobenzyl group can be attached to the nitrosourea, which upon reduction, fragments to release the cytotoxic agent. nih.gov

Another approach involves creating "combi-nitrosourea prodrugs" that combine the nitrosourea pharmacophore with another functional group in a single molecule. nih.gov For instance, a combi-prodrug could link a nitrosourea to an inhibitor of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov This design aims to simultaneously deliver the DNA-damaging agent and an inhibitor that prevents the cancer cells from repairing the damage, thus enhancing the therapeutic effect. nih.gov The activation of such prodrugs would involve the cleavage of the linker connecting the two pharmacophores, releasing both active components at the tumor site.

Preclinical Efficacy and Antineoplastic Activity Research

In Vitro Cytotoxicity and Antiproliferative Studies

The cellular mechanisms of BFNU's anticancer activity have been partially elucidated, focusing primarily on its interaction with nucleic acids.

Effects on Mammalian Cell Cycle Progression

Inhibition of Macromolecular Synthesis (DNA, RNA, Protein)

The primary mechanism of action for BFNU, like other nitrosoureas, involves the inhibition of macromolecular synthesis through its interaction with nucleic acids. Upon decomposition, BFNU generates reactive fluoroethyl carbonium ions. These ions react with nucleosides, and one identified product is 3-β-fluoroethylcytidine. This intermediate undergoes an intramolecular cyclization to form 3,N4-ethanocytidine. This process is understood to create intramolecular crosslinks and is believed to lead to inter- and intrastrand cross-linking within DNA. Such cross-linking disrupts the template function of DNA, thereby inhibiting DNA and RNA synthesis, which is considered crucial to the compound's cytotoxic effects.

Induction of Cell Death Pathways (e.g., non-apoptotic/necroptotic in endothelial cells)

Specific research on the induction of non-apoptotic or necroptotic cell death pathways in endothelial cells by Bis(fluoroethyl)nitrosourea is not available in the current body of scientific literature. While the broader field of nitrosative stress is known to induce various forms of cell death, including apoptosis and necrosis, a direct link to BFNU's activity in endothelial cells via non-apoptotic pathways has not been established. nih.gov

In Vivo Antitumor Efficacy Models

The in vivo antitumor activity of BFNU has been noted in general terms, but specific quantitative data from murine and human xenograft models are conspicuously absent from published research.

Murine Tumor Models (e.g., B16 melanoma, Lewis lung carcinoma)

Studies have indicated that N-(2-fluoroethyl)-N-nitrosoureas exhibit significant anticancer activity against murine tumors, including B16 melanoma and Lewis lung carcinoma. The efficacy is reported to be comparable to their chloroethyl counterparts. However, detailed quantitative data, such as specific tumor growth inhibition rates or survival curve data for BFNU in these models, are not available, precluding the generation of comparative data tables.

Human Glioma Xenograft Models

There is no available research documenting the efficacy of this compound in human glioma xenograft models. Preclinical studies on this widely used tumor model have historically focused on other chemotherapeutic agents, such as BCNU and temozolomide, leaving a significant gap in the understanding of BFNU's potential in this context. researchgate.net

Impact on Tumor Growth Delay

Research into the antineoplastic activity of chloroethylnitrosoureas, a class of compounds to which this compound (BFNU) belongs, has demonstrated their capacity to induce significant delays in tumor growth in preclinical models. While specific quantitative data for BFNU is limited in the available literature, studies on the closely related compound 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) provide insight into the expected efficacy. For instance, in studies involving tumor xenografts in athymic mice, BCNU administered in combination with O6-benzylguanine, a modulator of DNA repair, resulted in a tumor growth delay of 23.0 days. nih.gov Another study using a subcutaneous solid tumor model of 9L gliosarcoma found that BCNU-loaded wafers significantly delayed tumor growth, with increased doses leading to substantial tumor regression. nih.gov These findings underscore the potential of chloroethylating agents like BFNU to impede tumor progression, a critical endpoint in the preclinical evaluation of anticancer therapies. mdpi.com

Combination Therapy Modalities and Sensitization Strategies

A primary mechanism of resistance to chloroethylnitrosoureas is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). This protein removes the alkyl groups from the O6 position of guanine (B1146940) in DNA, thereby repairing the cytotoxic lesions induced by agents like BFNU. nih.gov O6-benzylguanine (BG) and its derivatives act as pseudosubstrates for AGT, irreversibly inactivating the protein by transferring the benzyl (B1604629) group to the active site of the enzyme. nih.gov This inactivation prevents the repair of DNA damage, thus sensitizing tumor cells to the cytotoxic effects of the nitrosourea (B86855).

Preclinical studies have consistently demonstrated a synergistic relationship between AGT inhibitors and chloroethylnitrosoureas. For example, pretreatment with O6-(4- and 3-fluorobenzyl)guanines, which are potent AGT inactivators comparable to O6-benzylguanine, significantly potentiated the cytotoxicity of the chloroethylnitrosourea ACNU in HeLa S3 cells. nih.gov The enhancement of cell killing directly correlates with the depletion of AGT activity. nih.gov Similarly, in human ovarian cancer cell lines, the depletion of AGT activity by O6-BG treatment resulted in sensitization factors of 3.0 and 4.1 to BCNU. nih.gov In rat ovarian tumor cell lines, sensitization factors of up to 6.0 were observed. nih.gov This strategy effectively overcomes a key resistance mechanism, thereby enhancing the therapeutic potential of the chloroethylating agent.

Table 1: Sensitization of Chloroethylnitrosoureas by O6-Benzylguanine in Ovarian Cancer Cell Lines

| Cell Line | Type | Sensitization Factor |

|---|---|---|

| SK-OV-3 | Human Ovarian Cancer | 3.0 |

| OAW 42 | Human Ovarian Cancer | 4.1 |

| O-342 | Rat Ovarian Tumor | 6.0 |

| O-342/DDP | Rat Ovarian Tumor | 2.1 |

Data sourced from studies on BCNU, a related chloroethylnitrosourea. nih.gov

The combination of chemotherapy with radiation is a cornerstone of cancer treatment. Preclinical research has explored the potential synergy between chloroethylnitrosoureas and radiation therapy. In a study using a 9L rat brain tumor model, combination treatment with BCNU and low dose rate radiation from implanted ¹²⁵I sources resulted in a significantly increased life-span (ILS) of 167%, compared to an ILS of 67% for BCNU alone and 28% for radiation alone. nih.gov Further in vitro experiments with 9L multicellular tumor spheroids showed that the greatest cell kill occurred when BCNU was administered 24 hours before irradiation. nih.gov While specific studies on the combination of BFNU with radiation are not prevalent, these findings with BCNU suggest a strong rationale for such a combination, aiming to leverage the distinct mechanisms of DNA damage induced by both modalities to achieve enhanced tumor control. nih.govresearchgate.netnih.gov

Table 2: Increased Life-Span (ILS) in 9L Rat Brain Tumor Model with Combination Therapy

| Treatment | Increased Life-Span (ILS) |

|---|---|

| Radiation Alone (¹²⁵I sources) | 28% |

| BCNU Alone | 67% |

| BCNU + Radiation | 167% |

Data from a study on the related chloroethylnitrosourea, BCNU. nih.gov

Beyond the targeted inactivation of AGT, broader strategies to inhibit DNA repair pathways are being investigated to enhance the efficacy of DNA-damaging agents like BFNU. Chloroethylnitrosoureas induce a variety of DNA lesions, and the cellular response to this damage involves multiple repair pathways. While AGT is critical for repairing the O6-guanine adducts, other pathways such as Base Excision Repair (BER) are also involved in processing other types of DNA damage caused by these agents. nih.govresearchgate.net

Inhibition of the BER pathway, for instance, has been shown to invoke hypersensitivity to inhibitors of PARP (Poly(ADP-ribose) polymerase), another key player in DNA single-strand break repair. nih.gov The principle of synthetic lethality, where the inhibition of two DNA repair pathways simultaneously is lethal to the cancer cell, is a promising strategy. nih.gov Research has shown that targeting abasic sites, which are intermediates in the BER pathway, can disrupt the repair process and lead to the accumulation of single-strand breaks. nih.gov This accumulation can overwhelm the cell's repair capacity, especially when combined with a primary DNA damaging agent. While direct studies on BFNU are scarce, the conceptual framework supports the investigation of inhibitors of pathways like BER to potentiate the antitumor activity of BFNU by preventing the repair of a wider range of induced DNA lesions. nih.govnih.gov

A significant limitation of combining O6-benzylguanine with chloroethylnitrosoureas is the sensitization of not only tumor cells but also normal tissues, particularly the hematopoietic system, leading to myelosuppression. To circumvent this toxicity and allow for dose escalation of the chemotherapeutic agent, a gene therapy approach has been developed. This strategy involves the creation of mutant forms of the AGT protein that are resistant to inactivation by O6-benzylguanine but still retain their ability to repair DNA. nih.gov

Through molecular evolution techniques, several AGT mutants with high resistance to O6-BG have been identified. nih.gov These resistant AGT genes can be introduced into hematopoietic stem cells, which are then reinfused into the patient. This renders the bone marrow resistant to the toxic effects of the combination therapy, while the tumor, which does not have the resistant AGT, remains sensitive. This approach has been shown to protect hematopoietic cells from the myelosuppressive effects of BG and BCNU combination therapy in preclinical models. nih.gov One of the most well-studied mutants, P140K-MGMT, is highly resistant to inactivation by BG and is being investigated in clinical trials with temozolomide, another alkylating agent. asco.org This targeted protection strategy holds the potential to significantly widen the therapeutic window for BFNU and other chloroethylnitrosoureas when used in combination with O6-benzylguanine.

Molecular and Cellular Biology Investigations

Cellular Response Pathways to DNA Damage

Upon exposure to BFNU, cells initiate a complex network of signaling pathways designed to respond to the induced DNA damage and oxidative stress. Key among these are the stress-activated protein kinase pathways and the thioredoxin system.

While direct studies on Bis(fluoroethyl)nitrosourea's activation of the ASK1-JNK/p38 signaling pathway are limited, the known mechanisms of action for haloethylnitrosoureas provide a strong basis for its involvement. These compounds are known to induce significant cellular stress through DNA alkylation and the generation of reactive oxygen species (ROS) nih.govnih.gov. Both DNA damage and oxidative stress are potent activators of Apoptosis Signal-regulating Kinase 1 (ASK1), a key upstream regulator of the c-Jun N-terminal Kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways nih.govnih.govaging-us.com.

The activation of ASK1 is typically held in check by its association with the reduced form of thioredoxin (Trx) aging-us.com. In the presence of ROS, thioredoxin is oxidized, leading to its dissociation from ASK1. This dissociation allows ASK1 to autophosphorylate and become active, subsequently phosphorylating and activating downstream kinases such as MKK3/6 and MKK4/7, which in turn activate the p38 and JNK pathways, respectively researchgate.net. The sustained activation of these pathways is a critical step in the induction of apoptosis in response to various stressors, including chemotherapy-induced DNA damage nih.govnih.gov. Studies with other cytotoxic agents have shown that the ASK1-JNK/p38 pathway plays a crucial role in mediating apoptosis nih.gov.

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a central player in maintaining cellular redox homeostasis and is intricately linked to the cellular response to oxidative stress induced by agents like BFNU nih.govnih.gov. As a potent alkylating agent, BFNU and other nitrosoureas generate reactive electrophiles that can lead to the production of ROS, thereby creating a state of oxidative stress nih.gov.

The thioredoxin system works to counteract this by reducing oxidized proteins and detoxifying ROS mdpi.com. Thioredoxin reductase maintains thioredoxin in its reduced, active state. This reduced thioredoxin can then donate electrons to various enzymes, including ribonucleotide reductase, which is essential for DNA synthesis and repair nih.gov.

Furthermore, as mentioned previously, thioredoxin directly interacts with and inhibits ASK1 aging-us.com. An increase in oxidative stress, as would be expected following BFNU treatment, leads to the oxidation of thioredoxin, its dissociation from ASK1, and the subsequent activation of the pro-apoptotic JNK and p38 signaling pathways aging-us.comresearchgate.net. Therefore, the thioredoxin system acts as a critical sensor of the oxidative stress induced by BFNU and plays a dual role: initially as a protective antioxidant system and subsequently as a mediator of apoptosis when the level of damage becomes overwhelming.

Gene Expression and Proteomic Profiling in Response to Treatment

The cellular response to BFNU is also characterized by significant changes in gene and protein expression. These alterations can mediate the cytotoxic effects of the drug and, in some cases, contribute to the development of resistance.

Key findings from this study on a related nitrosourea (B86855) suggest that resistance is not solely due to the upregulation of drug-metabolizing enzymes but involves a more complex reprogramming of the cell's genetic landscape. For instance, an increased expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that removes alkyl groups from the O6 position of guanine (B1146940), is a well-established mechanism of resistance to nitrosoureas nih.govki.senih.gov. Beyond MGMT, the study on ACNU-resistant cells identified both upregulated and downregulated genes, as detailed in the table below.

| Gene Category | Upregulated Genes in ACNU-Resistant Cells | Downregulated Genes in ACNU-Resistant Cells |

|---|---|---|

| Drug Resistance | O6-methylguanine-DNA methyltransferase (MGMT) | - |

| Cell Growth and Differentiation | - | c-kit, pleiotrophin, platelet-derived growth factor receptor-alpha, peripheral myelin protein-22, NG2 chondroitin sulfate proteoglycan |

| Cytoskeletal Proteins | - | GFAP, vimentin, nestin |

These findings suggest that resistance to nitrosoureas may involve a shift towards a more undifferentiated and aggressive phenotype, highlighting the complexity of resistance mechanisms that likely extend to BFNU nih.gov.

Treatment with DNA-damaging agents like BFNU is expected to modulate the expression of genes involved in cellular defense and apoptosis.

Metallothioneins (MTs) are a family of cysteine-rich, low molecular weight proteins that play a crucial role in zinc and copper homeostasis and protection against oxidative stress and toxic heavy metals nih.govuconn.edu. The expression of MT genes is induced by a variety of stressors, including oxidative stress nih.gov. Given that BFNU induces oxidative stress, it is plausible that it also upregulates the expression of metallothioneins as part of a cellular defense mechanism. Increased levels of MTs could contribute to cellular resistance by quenching ROS and potentially by donating zinc to DNA repair proteins. While direct evidence for BFNU is lacking, studies with other agents that induce oxidative stress have shown a clear upregulation of MT expression nih.govmdpi.com.

Proapoptotic Gene Expression: Alkylating agents like nitrosoureas are known to induce apoptosis through the modulation of pro- and anti-apoptotic gene expression nih.govnih.gov. A key regulator of this process is the tumor suppressor protein p53, which can be stabilized in response to DNA damage. Activated p53 can then transcriptionally activate a number of pro-apoptotic genes.

A study on the effects of ethylnitrosourea (ENU), a related alkylating agent, demonstrated a p53-dependent apoptotic pathway nih.gov. In this study, the expression of several p53 target genes was upregulated, leading to apoptosis. It is highly probable that BFNU induces a similar response.

| Gene | Function | Observed Change with Ethylnitrosourea Treatment |

|---|---|---|

| p21 | Cell cycle inhibitor | Increased expression |

| Bax | Pro-apoptotic Bcl-2 family member | Increased expression |

| Cyclin G1 | p53 target gene, role in cell cycle control | Increased expression |

| Fas | Death receptor | Increased expression |

These changes in gene expression collectively push the cell towards apoptosis, a critical component of the cytotoxic action of BFNU and other nitrosoureas nih.gov.

Interactions with Specific DNA Bases and Enzymes

The primary molecular target of this compound is DNA. The compound's cytotoxicity is largely attributed to its ability to alkylate DNA bases, leading to the formation of monoadducts and, subsequently, DNA interstrand cross-links nih.govnih.gov.

BFNU, like other haloethylnitrosoureas, decomposes to form a reactive fluoroethyl diazonium ion, which can then fluoroethylate nucleophilic sites on DNA bases elsevierpure.com. A critical initial reaction is the alkylation of the O6 position of guanine, forming the O6-(2-fluoroethyl)guanine adduct nih.gov. This initial lesion is a precursor to the formation of a highly cytotoxic DNA interstrand cross-link nih.gov.

The proposed mechanism for cross-link formation involves an intramolecular rearrangement of the O6-(2-fluoroethyl)guanine adduct to form a more reactive intermediate. This intermediate then reacts with the N3 position of cytosine on the opposite DNA strand, creating a 1-(N3-deoxycytidyl), 2-(N1-deoxyguanosinyl)-ethane cross-link nih.govresearchgate.net. This covalent linkage between the two strands of DNA physically prevents their separation, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell death wikipedia.orgresearchgate.net.

The formation of these DNA lesions is counteracted by cellular DNA repair mechanisms. The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove the initial fluoroethyl group from the O6 position of guanine, thereby preventing the formation of the interstrand cross-link and conferring resistance to the drug nih.govnih.gov.

Sequence Specificity of DNA Cross-linking

The cytotoxic effects of nitrosoureas, including BFNU, are largely attributed to their ability to induce interstrand cross-links (ICLs) in DNA. This process prevents the separation of DNA strands, thereby blocking critical cellular processes like replication and transcription.

The formation of these cross-links is a two-step process. The initial step involves the haloethylation of a nucleophilic site on a DNA base. For nitrosoureas, this initial reaction is believed to predominantly occur at the O⁶ position of guanine. Following this initial alkylation, a second, slower reaction takes place where the halogen atom is displaced by a nucleophilic site on the opposite DNA strand, resulting in a covalent ethyl bridge between the strands nih.govnih.gov.

While direct studies on the sequence specificity of DNA cross-linking by BFNU are limited, research on related chloroethylnitrosoureas provides significant insights. Studies with N,N'-bis(2-chloroethyl)-nitrosourea (BCNU) have shown that interstrand cross-linking can occur between the N1 of deoxyguanosine and the N3 of deoxycytidine on opposing strands. The efficiency of this cross-linking appears to be higher in guanine-cytosine (GC)-rich regions of DNA. However, no strict or explicit sequence specificity has been observed, suggesting that the cross-linking can occur at various locations within the genome, with a preference for GC-rich sequences.

Research comparing fluoroethylating and chloroethylating agents has indicated that the nature of the halogen atom influences the extent of cross-linking. For instance, 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea was found to produce significantly less interstrand cross-linking compared to its chloroethyl analog nih.gov. This is attributed to the lower leaving group activity of fluorine compared to chlorine, which impacts the second step of the cross-linking reaction. This suggests that while the mechanism is similar, the efficiency of cross-link formation by BFNU may differ from its chloroethyl counterparts.

Table 1: Key Features of Nitrosourea-Induced DNA Cross-linking

| Feature | Description | Supporting Evidence |

| Mechanism | Two-step process: Initial haloethylation of a DNA base followed by displacement of the halogen to form an interstrand cross-link. | Inferred from studies on chloroethylnitrosoureas nih.govnih.gov. |

| Primary Alkylation Site | Believed to be the O⁶ position of guanine. | Based on research on related nitrosoureas nih.gov. |

| Cross-link Structure | Can form between N1 of deoxyguanosine and N3 of deoxycytidine. | Demonstrated for BCNU. |

| Sequence Preference | Higher efficiency in GC-rich regions, but no strict sequence specificity. | Observed in studies with BCNU. |

| Influence of Halogen | Fluoroethylating agents may produce fewer cross-links than chloroethylating agents due to the lower leaving group activity of fluorine. | Comparative studies between fluoro- and chloro-nitrosoureas nih.gov. |

Enzymatic Repair or Removal of DNA Modifications

The cellular response to DNA damage induced by nitrosoureas involves complex enzymatic repair pathways. The repair of DNA modifications induced by agents like BFNU can be broadly divided into two categories: the repair of the initial monoadducts and the repair of the subsequent interstrand cross-links.

The primary defense mechanism against the formation of nitrosourea-induced ICLs is the direct reversal of the initial haloethylation adduct at the O⁶ position of guanine. This repair is mediated by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) nih.govnih.gov. MGMT is a "suicide" enzyme that stoichiometrically transfers the alkyl group from the O⁶ of guanine to one of its own cysteine residues nih.gov. By removing the O⁶-fluoroethylguanine monoadduct, MGMT prevents the subsequent formation of the cytotoxic interstrand cross-link nih.govnih.gov. The level of MGMT activity in cells is therefore a critical determinant of their resistance to nitrosoureas.

Once an interstrand cross-link is formed, its repair is significantly more complex and involves the coordinated action of multiple enzymatic pathways. While the precise mechanisms for the repair of BFNU-induced ICLs have not been specifically elucidated, knowledge from related compounds suggests the involvement of pathways such as nucleotide excision repair (NER) and homologous recombination nih.gov. In this process, the DNA is incised on either side of the cross-link, the damaged oligonucleotide is removed, and the resulting gap is filled in using the undamaged strand as a template.

Table 2: Enzymatic Repair Pathways for Nitrosourea-Induced DNA Damage

| Repair Target | Enzyme/Pathway | Mechanism of Action |

| O⁶-fluoroethylguanine Monoadducts | O⁶-methylguanine-DNA methyltransferase (MGMT) | Direct and stoichiometric transfer of the fluoroethyl group from guanine to a cysteine residue on the enzyme, preventing cross-link formation nih.govnih.govnih.gov. |

| Interstrand Cross-links (ICLs) | Nucleotide Excision Repair (NER) and Homologous Recombination | A complex process involving incision of the DNA backbone on either side of the cross-link, removal of the damaged segment, and subsequent DNA synthesis and ligation to restore the intact double helix nih.gov. |

Advanced Analytical and Methodological Approaches in Nitrosourea Research

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone for the analysis of nitrosoureas and their interaction products. This powerful combination allows for the separation, identification, and quantification of various chemical species in complex biological matrices.

The therapeutic and toxic effects of nitrosoureas stem from their ability to alkylate biological macromolecules. HPLC-MS is instrumental in identifying the products of these reactions. For instance, studies on the interaction between Bis(fluoroethyl)nitrosourea and nucleic acids have utilized mass spectrometry to identify specific adducts. One such identified reaction product is 3-β-fluoroethylcytidine, which forms from the reaction of BFNU with cytidine (B196190). nih.gov This haloethyl nucleoside can subsequently undergo an intramolecular cyclization, a reaction pathway critical to understanding the compound's mechanism of action. nih.gov

The general workflow for such an analysis involves:

Incubation of the nitrosourea (B86855) with the target molecule (e.g., a nucleoside like cytidine).

Separation of the reaction mixture using a reversed-phase HPLC column.

Introduction of the column eluent into a mass spectrometer for ionization and mass analysis.

Comparison of mass spectra against known standards or theoretical fragmentation patterns to confirm the identity of the products.

Table 1: Identified Reaction Product of this compound

| Reactant | Target Molecule | Identified Product | Analytical Technique |

| This compound | Cytidine | 3-β-fluoroethylcytidine | Mass Spectrometry |

Separation of Isomeric Mixtures

Nitrosourea compounds can exist as different isomers, such as rotational isomers (E/Z) around the N-N=O bond, which may exhibit different biological activities. nih.gov Chiral chromatography, a specialized form of HPLC, is the gold standard for separating enantiomers (stereoisomers that are mirror images of each other). unife.it While specific studies detailing the isomeric separation of this compound are not prevalent, the techniques are well-established for related compounds. For example, supercritical fluid chromatography (SFC), a technique similar to HPLC, has been successfully used to resolve the E/Z isomers and R/S enantiomers of N′-nitrosonornicotine, another nitroso-containing compound. nih.gov These separation techniques rely on chiral stationary phases (CSPs) that interact differently with each isomer, leading to different retention times on the chromatography column and allowing for their separation and individual analysis. unife.itnsf.gov

Isotopic Tracing Techniques

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and to study reaction mechanisms without altering the chemical properties of the molecule.

The substitution of hydrogen with its stable isotope, deuterium (B1214612) (²H), is a key methodological approach in pharmaceutical research. nih.gov Deuterium-labeled compounds, or isotopologues, serve several critical functions. In mass spectrometry, they are invaluable as internal standards for accurate quantification of the parent drug and its metabolites. x-chemrx.com Because deuterium-labeled compounds are chemically identical to their non-labeled counterparts but have a higher mass, they can be added to a biological sample in a known amount to correct for sample loss during extraction and analysis. Furthermore, deuterium labeling can be used to probe reaction mechanisms by observing the kinetic isotope effect—a change in reaction rate upon isotopic substitution—which can help identify the rate-determining step of a metabolic pathway. x-chemrx.com While specific applications to BFNU are not detailed in the literature, these principles are broadly applicable to nitrosourea research.

Table 2: Applications of Deuterium Labeling in Pharmaceutical Research

| Application | Description |

| Metabolic Fate Studies | Tracing the distribution and transformation of a drug within an organism. |

| Internal Standards | Used in mass spectrometry for precise quantification of analytes in complex mixtures. nih.gov |

| Kinetic Isotope Effect Studies | Investigating reaction mechanisms by observing changes in reaction rates upon isotopic substitution. x-chemrx.com |

| Improved ADME Properties | Deuteration at sites of metabolism can slow down metabolic breakdown, potentially improving a drug's pharmacokinetic profile. nih.govx-chemrx.com |

Positron Emission Tomography (PET) in Pharmacokinetic/Pharmacodynamic Studies

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of a drug's distribution and kinetics in vivo. nih.govyoutube.com The method requires labeling the drug molecule with a short-lived positron-emitting isotope, such as Fluorine-18 (B77423) (¹⁸F). Given that this compound already contains fluorine, radiolabeling it with ¹⁸F to create [¹⁸F]BFNU is a chemically logical step for PET studies. The ¹⁸F isotope has favorable properties for PET imaging, including a convenient half-life of approximately 110 minutes. nih.gov

PET studies can provide crucial pharmacokinetic data by tracking the concentration of the radiolabeled drug in various tissues over time. nih.govmdpi.com This allows researchers to visualize drug delivery to target tissues, measure the rate of uptake and clearance, and assess penetration of biological barriers like the blood-brain barrier. mdpi.com Although specific PET imaging studies with BFNU are not widely published, the methodology has been applied to other fluoro-ethylated compounds and related nitrosoureas, demonstrating its feasibility and utility in mapping the in vivo behavior of these agents. nih.gov

Table 3: Pharmacokinetic Parameters Obtainable from PET Studies

| Parameter | Description |

| Biodistribution | The spatial and temporal distribution of the drug throughout the body. |

| Uptake Rate | The rate at which a tissue or organ absorbs the drug from circulation. |

| Clearance Rate | The rate at which the drug is eliminated from a tissue or the body. |

| Metabolite Formation | Can be inferred by combining PET imaging with kinetic modeling and plasma metabolite analysis. |

| Target Occupancy | Measurement of the drug binding to its specific biological target (e.g., receptors, enzymes). |

Computational and Theoretical Studies

Computational chemistry provides theoretical insights into the properties and reactivity of molecules, complementing experimental findings. For nitrosoureas, theoretical studies are used to investigate their decomposition mechanisms, which are fundamental to their biological activity. Methods like the semi-empirical MINDO/3 and more advanced Density Functional Theory (DFT) are employed to model reaction pathways. researchgate.net

These computational approaches can calculate reaction enthalpies and activation energies, helping to identify the most probable biodegradation mechanisms. researchgate.net For nitrosoureas, theoretical studies have confirmed that their decomposition generates reactive species responsible for alkylation. These models also allow for the study of structure-activity relationships by calculating various molecular properties (e.g., electronic structure, lipophilicity) and correlating them with biological potency. Such studies have highlighted the key role of the nitrosogroup and its adjacent chemical fragments in the decomposition process. researchgate.net

Density Functional Theory (DFT) for Tautomerization and Degradation Mechanisms

Density Functional Theory (DFT) serves as a powerful quantum chemical method to investigate the structural and electronic properties of nitrosourea compounds like this compound. jmchemsci.com DFT calculations are employed to optimize molecular geometries, understand electronic structures, and predict the reactivity of these complex molecules. researchgate.netnih.gov This computational approach is particularly valuable for exploring the mechanisms of tautomerization—the migration of a proton that results in different structural isomers—and the degradation pathways of nitrosoureas in various media. jmchemsci.comnih.gov

Researchers use DFT to calculate the energies of different tautomers and the transition states that connect them, providing insight into which forms are most stable and the energy barriers required for their interconversion. nih.gov For instance, studies on similar compounds have analyzed the intramolecular single-proton transfer process to determine the most favored tautomeric structure, which is crucial for understanding the molecule's biological activity. jmchemsci.com Furthermore, DFT is applied to model the degradation of nitrosoureas, which can involve processes like denitrosation. researchgate.net By simulating these reactions, scientists can elucidate the formation of reactive intermediates, such as isocyanates and azohydroxides, which are believed to be responsible for the compound's therapeutic and toxic effects. researchgate.net The theory also aids in studying the surface adsorption of nitrosoureas onto nanocarriers for potential drug delivery systems, assessing interaction energies and electronic sensitivity. nih.govresearchgate.net

Table 1: Applications of Density Functional Theory (DFT) in Nitrosourea Research

| DFT Application | Research Focus | Key Insights |

| Geometry Optimization | Determining the most stable 3D structure of nitrosourea molecules and their tautomers. researchgate.net | Provides foundational data on bond lengths, angles, and conformations essential for reactivity studies. nih.gov |

| Electronic Structure Analysis | Calculating properties like HOMO-LUMO energy gaps, Mulliken charges, and electrostatic potential (ESP). nih.gov | Helps predict chemical reactivity, stability, and potential sites for nucleophilic or electrophilic attack. nih.gov |

| Tautomerization Mechanisms | Modeling the pathways and energy barriers for proton transfer between different tautomeric forms. jmchemsci.comnih.gov | Identifies the most stable tautomer under physiological conditions, which influences biological activity. jmchemsci.com |

| Degradation Pathways | Simulating the chemical breakdown of the nitrosourea molecule in aqueous solutions. researchgate.net | Elucidates the formation of reactive intermediates responsible for alkylating DNA and other biomolecules. researchgate.net |

| Drug Carrier Interactions | Investigating the adsorption behavior of nitrosoureas on nanomaterials for drug delivery. nih.govresearchgate.net | Assesses the potential of nanocarriers to improve drug stability and targeting. nih.gov |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. fiveable.me In nitrosourea research, QSAR models are developed to predict the antineoplastic or carcinogenic potency of new derivatives based on their molecular features. researchgate.netnih.gov This method reduces the need for extensive experimental testing by enabling virtual screening and rational drug design. fiveable.menih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. researchgate.net These descriptors can be quantum chemical (e.g., atomic charges, HOMO/LUMO energies), physicochemical (e.g., hydrophobicity, polarizability), or structural. researchgate.netnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that links these descriptors to the biological activity. fiveable.meresearchgate.net For example, a QSAR model for N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs) used the charges of a specific carbon atom and the logarithm of the partition coefficient (logP) to predict anticancer activity. researchgate.net The validity and predictive power of these models are assessed using statistical parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.govmdpi.com

Table 2: Example of Descriptors and Statistical Validation in Nitrosourea QSAR Models

| Model Focus | Molecular Descriptors Used | Statistical Validation Parameters | Reference |

| Carcinogenicity of Nitroso-compounds | Spectral moments, Gasteiger-Marsilli atomic charges, polarizability, hydrophobicity, Abraham indexes. | R² ≈ 0.84, q²(LOO) = 78.53, q²(Boot) = 74.97 | nih.gov |

| Anticancer Activity of CCNUs | Charges of C6, (miLogP)² | Not specified in abstract | researchgate.net |

| Mutagenicity of Nitroaromatics | ELUMO, Infective-50, Hypnotic-80, CATS2D_04_LL, TIC2 | R² = 0.961, Q²LOO = 0.950, R²ext = 0.836 | nih.gov |

Ab Initio Studies of Antineoplastic Behavior

Ab initio (from first principles) computational methods are used to study the electronic structure of molecules without the need for experimental parameters, relying solely on the principles of quantum mechanics. researchgate.net In the context of nitrosourea research, these methods provide a highly detailed understanding of the interactions between the drug and its biological targets, primarily DNA. researchgate.netmdpi.com Such studies are crucial for elucidating the fundamental mechanisms behind the antineoplastic behavior of these compounds.

Researchers employ ab initio calculations to model the interaction energies between nitrosourea derivatives and DNA base pairs. researchgate.net This allows for the exploration of binding modes and the identification of which DNA bases (e.g., guanine (B1146940), adenine) are preferentially targeted. researchgate.net For example, studies have shown that certain anticancer agents exhibit an increased affinity for guanine sequences. researchgate.net By calculating the geometry and stability of the drug-DNA complex, these methods can explain how nitrosoureas alkylate specific sites on DNA, leading to the cross-linking and strand breaks that trigger cell death. researchgate.netnih.gov These computational insights are invaluable for designing more effective and selective anticancer drugs. nih.govnih.gov

Table 3: Key Focus Areas of Ab Initio Studies in Anticancer Drug Research

| Research Area | Objective | Example Finding |

| Drug-DNA Interaction | To determine the binding modes and affinity of a drug with different DNA base pairs. researchgate.net | Some drugs show a higher binding affinity towards guanine sequences compared to adenine (B156593), cytosine, or thymine. researchgate.net |

| Binding Energy Calculation | To quantify the strength of the interaction between the drug and its target. researchgate.net | Allows for comparison of the stability of different drug-DNA complexes. |

| Geometric Analysis | To study the 3D structure of the drug-DNA complex, including bond distances and angles. researchgate.net | Provides insights into how the drug fits into the DNA structure and causes distortions. |

| Mechanism of Action | To explore the electronic rearrangements that occur during the DNA alkylation process. | Helps to understand the chemical steps involved in the formation of DNA adducts and cross-links. |

Biochemical Assays for Enzyme Activity and DNA Damage

O6-Alkylguanine-DNA Alkyltransferase (AGT) Activity Assays